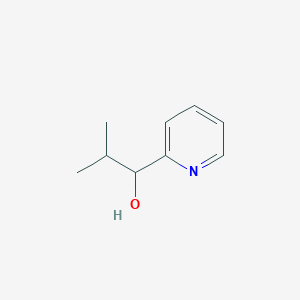

2-Methyl-1-(pyridin-2-yl)propan-1-ol

Description

BenchChem offers high-quality 2-Methyl-1-(pyridin-2-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(pyridin-2-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQKDQOZSPOCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102439-95-2 | |

| Record name | 2-methyl-1-(pyridin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1-(pyridin-2-yl)propan-1-ol chemical structure

Technical Monograph: 2-Methyl-1-(pyridin-2-yl)propan-1-ol Subtitle: Synthetic Architectures, Chiral Induction, and Pharmacophore Utility

Executive Summary & Chemical Constitution

2-Methyl-1-(pyridin-2-yl)propan-1-ol (CAS: 1044598-69-9 for generic/racemate) represents a privileged structural motif in medicinal chemistry, serving as a critical intermediate for antihistamines, a chiral scaffold for asymmetric catalysis, and a fragment in Fragment-Based Drug Discovery (FBDD).

Structurally, the molecule features a pyridine ring directly attached to a chiral carbinol center, which is sterically crowded by an adjacent isopropyl group. This specific architecture creates a "bidentate" potential where the pyridine nitrogen and the hydroxyl oxygen can chelate metal centers, making it an ideal precursor for

Physiochemical Profile[1]

| Property | Value / Description |

| IUPAC Name | 2-Methyl-1-(pyridin-2-yl)propan-1-ol |

| Molecular Formula | |

| Molecular Weight | 151.21 g/mol |

| SMILES | CC(C)C(O)c1ccccn1 |

| pKa (Pyridine N) | ~5.2 (Conjugate acid) |

| H-Bond Donors/Acceptors | 1 Donor (OH) / 2 Acceptors (N, O) |

| Appearance | Viscous colorless to pale yellow oil |

| Solubility | Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water |

Synthetic Architectures

The synthesis of this scaffold requires navigating the nucleophilicity of the pyridine ring and the steric bulk of the isopropyl group. Two primary routes dominate the literature: Nucleophilic Addition (Racemic) and Asymmetric Transfer Hydrogenation (Enantioselective) .

Route A: Turbo-Grignard Exchange (Nucleophilic Addition)

Best for: Racemic standards and large-scale fragment generation.

Direct formation of 2-pyridylmagnesium bromide from 2-bromopyridine and magnesium is often plagued by oxidative homocoupling (forming 2,2'-bipyridine). The superior protocol utilizes Knochel’s Turbo-Grignard (

-

Halogen-Metal Exchange: 2-Bromopyridine is treated with

to generate the 2-pyridylmagnesium species. -

Electrophile Trapping: Isobutyraldehyde is introduced.

-

Workup: Controlled hydrolysis prevents dehydration to the alkene.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Chiral ligand synthesis and pharmaceutical intermediates.

To access the

Mechanism of Stereocontrol: The reaction proceeds via a metal-hydride intermediate. The pyridine nitrogen coordinates to the metal center (Ru), locking the substrate conformation. The chiral ligand creates a "chiral pocket" that forces the hydride delivery to occur from a specific face of the ketone.

Figure 1: Comparative synthetic workflows. Route A (top) yields the racemate via Grignard. Route B (bottom) yields high-fidelity enantiomers via ATH.

Experimental Protocols

Protocol A: Enantioselective Synthesis via ATH (Noyori Type)

Reference Standard: Adapted from catalytic systems described by Noyori et al. and recent applications on 2-acylpyridines.

Reagents:

-

Substrate: 2-Isobutyrylpyridine (1.0 equiv)

-

Catalyst:

(0.5 mol%) -

H-Source: Formic acid/Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or neat

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in minimal degassed DCM.

-

Substrate Addition: Add 2-isobutyrylpyridine under an argon atmosphere.

-

Hydrogen Source: Slowly inject the

mixture. The reaction is slightly exothermic; ensure temperature remains -

Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexane). The ketone spot (

) will disappear, replaced by the alcohol ( -

Quench & Extraction: Dilute with water. Neutralize with saturated

(Caution: -

Purification: The pyridine nitrogen makes the product basic. Wash the organic layer with brine, dry over

, and concentrate.[1] Purify via flash column chromatography using a gradient of Hexane-

Tip: Pre-treat silica gel with 1%

to prevent streaking of the basic pyridine product.

-

Protocol B: Turbo-Grignard Synthesis (Racemic)

-

Exchange: Cool a solution of 2-bromopyridine (10 mmol) in dry THF to

. Dropwise add -

Addition: Add isobutyraldehyde (1.2 equiv) slowly. The solution will turn from yellow to orange/brown.

-

Warm & Quench: Allow to warm to

over 1 hour. Quench with saturated -

Isolation: Extract with EtOAc. The product is obtained as a viscous oil after evaporation.

Structural Analysis & Spectroscopy

Validation of the structure relies on identifying the characteristic isopropyl splitting and the pyridine ring protons.

-

NMR (400 MHz,

- 8.52 (d, 1H, Py-H6): Characteristic downfield shift due to ring nitrogen.

- 7.70 (td, 1H, Py-H4), 7.20 (m, 2H, Py-H3,5).

-

4.45 (d, 1H,

-

1.95 (m, 1H,

-

0.95, 0.78 (two d, 6H,

-

Mass Spectrometry (ESI+):

- m/z.[2]

-

IR Spectroscopy:

-

Broad band at 3300–3400

(O-H stretch). -

Sharp bands at 1590, 1470

(Pyridine C=N/C=C stretch).

-

Pharmaceutical & Catalytic Utility[4][9][10]

Pharmacophore in Drug Design

The 2-pyridyl-carbinol motif is a key pharmacophore in H1-antihistamines. While Carbinoxamine and Doxylamine typically feature a tertiary carbon (Pyridine-C-Phenyl), the secondary alcohol variant (2-Methyl-1-(pyridin-2-yl)propan-1-ol) serves as:

-

Metabolic Probe: Used to study the oxidative metabolism of antihistamine side chains.

-

Fragment Scaffold: In FBDD, the pyridine nitrogen provides a specific "anchor" point for active site histidine residues, while the isopropyl group probes hydrophobic pockets.

Chiral Ligand Precursor

This alcohol is a direct precursor to Bolm-type ligands (Pyridine-bis(oxazoline) or Pyridine-amine ligands).

-

Reaction: The hydroxyl group can be converted to an amine (via mesylation/azide displacement) or used directly to form bidentate N,O-chelates for Zinc or Copper catalysis.

Figure 2: Downstream applications of the scaffold in catalysis and medicinal chemistry.

References

-

BenchChem Technical Support. (2025).[3] An In-depth Technical Guide to the Fundamental Chemical Principles of (S)-2-(pyridin-2-yl)propan-1-ol. BenchChem. Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition, 43(26), 3368-3398. Link

-

PubChem. (2025).[2][4][5] 2-Methyl-1-(pyridin-2-yl)propan-1-ol (Compound CID 15785876).[2] National Center for Biotechnology Information. Link

-

ChemicalBook. (2025). Synthesis of 1-(pyridin-2-yl)-propan-2-one and derivatives. Link

Sources

- 1. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - 2-methyl-1-(pyridin-2-yl)propan-1-ol (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-1-(pyridin-3-yl)propan-1-one | C9H11NO | CID 12281337 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 2-Pyridyl Carbinol Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2-pyridyl carbinol moiety, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties, steric versatility, and capacity for diverse chemical transformations have propelled its derivatives to the forefront of drug discovery programs targeting a wide spectrum of human diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-pyridyl carbinol derivatives. We will delve into the causal relationships behind synthetic strategies, dissect the mechanisms of action that underpin their pharmacological effects, and provide detailed, field-proven experimental protocols. This guide is designed not as a rigid template, but as a dynamic resource to empower the rational design and development of next-generation therapeutics based on this privileged structural motif.

The Strategic Importance of the 2-Pyridyl Carbinol Scaffold

The pyridine ring, an isostere of benzene, introduces a nitrogen atom that profoundly influences the molecule's properties. In the context of 2-pyridyl carbinols, this nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, while the carbinol group can serve as both a hydrogen bond donor and acceptor. This duality is a key determinant of their ability to interact with biological targets with high affinity and specificity. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[1]

Synthetic Strategies: From Foundational Reactions to Asymmetric Innovations

The synthesis of 2-pyridyl carbinol derivatives has evolved from classical methods to highly sophisticated catalytic and asymmetric approaches, enabling precise control over their three-dimensional architecture—a critical factor for target engagement.

Foundational Synthetic Methodologies

Traditional routes to 2-pyridyl carbinols often involve the nucleophilic addition of organometallic reagents to 2-pyridinecarboxaldehyde or the reduction of 2-acylpyridines.

Experimental Protocol: Synthesis of 2-Pyridyl Phenyl Carbinol [2]

-

Materials: 7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine, 0.2N NaOH, Pyridine, Chromium (VI) oxide pyridine complex, Saturated aqueous NaHCO3, Chloroform (CHCl3).

-

Procedure:

-

A suspension of 7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine (2.93 g, 12.79 mmol) in 64 ml of 0.2N NaOH is heated to 75°C with stirring for 24 hours.

-

The mixture is then filtered, and the filtrate is evaporated to produce crude 2-pyridyl phenyl carbinol.

-

The crude product is dissolved in 70 mL of pyridine and treated with chromium (VI) oxide pyridine complex (10.0 g, 38.78 mmol).

-

The resulting black mixture is stirred at 23°C for 24 hours.

-

The reaction is then quenched with saturated aqueous NaHCO3 (50 ml) and extracted with CHCl3 (3x75 mL).

-

The combined organic layers are dried and concentrated to yield the product.

-

Asymmetric Synthesis: The Quest for Enantiopurity

The biological activity of chiral 2-pyridyl carbinol derivatives often resides in a single enantiomer. Consequently, the development of asymmetric synthetic methods has been a major focus of research. Catalytic asymmetric hydrogenation of 2-acylpyridines using chiral rhodium or ruthenium complexes has proven to be a highly effective strategy.[3][4][5][6]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Acetylpyridine [3][5]

-

Materials: 2-Acetylpyridine, [Rh(COD)Binapine]BF4 catalyst, Dichloromethane (DCM), Hydrogen gas (H2).

-

Procedure:

-

In a glovebox, a solution of 2-acetylpyridine (0.2 mmol) in 2 mL of DCM is added to a vial containing the [Rh(COD)Binapine]BF4 catalyst (0.002 mmol).

-

The vial is transferred to an autoclave, which is then charged with H2 to the desired pressure (e.g., 50 atm).

-

The reaction is stirred at a specific temperature (e.g., 30°C) for a set time (e.g., 12 hours).

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The enantiomeric excess (ee) of the resulting chiral 2-pyridyl ethanol is determined by chiral HPLC analysis.

-

Therapeutic Applications: Targeting Disease with Precision

The structural and electronic attributes of 2-pyridyl carbinol derivatives have been exploited to design potent and selective modulators of various biological targets implicated in a range of diseases, from cancer to neurodegenerative disorders.

Oncology: A Multi-pronged Attack on Cancer

2-Pyridyl carbinol derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the induction of cell cycle arrest and apoptosis, and the inhibition of key signaling pathways.

3.1.1. Induction of G2/M Cell Cycle Arrest and Apoptosis

A key mechanism by which these derivatives exert their anticancer effects is by disrupting the cell cycle at the G2/M transition and subsequently inducing programmed cell death (apoptosis). This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.

Signaling Pathway: p53- and JNK-Mediated Apoptosis

Caption: p53- and JNK-mediated apoptosis pathway.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [7][8][9]

-

Materials: Cancer cell line, 2-pyridyl carbinol derivative, Ethanol (70%, ice-cold), Propidium Iodide (PI) staining solution (containing RNase A).

-

Procedure:

-

Seed cells in a 6-well plate and treat with the 2-pyridyl carbinol derivative at various concentrations for a specified time (e.g., 24 hours).

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. An increase in the percentage of cells in the G2/M phase indicates cell cycle arrest.

-

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining [10][11][12][13][14]

-

Materials: Cancer cell line, 2-pyridyl carbinol derivative, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Procedure:

-

Treat cells with the compound as described for cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.

-

3.1.2. Inhibition of Key Kinases in Cancer Progression

Certain 2-pyridyl carbinol derivatives have been engineered to selectively inhibit protein kinases that are crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hematopoietic Progenitor Kinase 1 (HPK1).

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [1][15][16][17][18]

-

Materials: Recombinant human VEGFR-2, Kinase buffer, ATP, Poly(Glu, Tyr) substrate, Test compound, Kinase-Glo® Luminescent Kinase Assay kit.

-

Procedure:

-

Prepare a reaction mixture containing VEGFR-2, kinase buffer, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.

-

A decrease in luminescence indicates inhibition of VEGFR-2 activity. Calculate the IC50 value from the dose-response curve.

-

Experimental Workflow: Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity: Combating Infectious Diseases

The pyridine scaffold is a common feature in many antimicrobial agents. 2-Pyridyl carbinol derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [19][20][21][22][23]

-

Materials: Bacterial or fungal strain, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), Test compound, 96-well microtiter plates.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Table 1: Representative Biological Activities of 2-Pyridyl Carbinol Derivatives

| Compound Class | Target/Activity | Model System | Potency (IC50/MIC) | Reference |

| Pyridine-2-carboxamides | HPK1 Inhibition | Enzymatic Assay | nM range | [24] |

| Substituted Pyridones | Anticancer | HepG2, MCF-7 cells | µM range | N/A |

| 2,6-disubstituted Pyridines | Aβ Aggregation Inhibition | In vitro assay | µM range | [25] |

| Pyridine Derivatives | Antibacterial | S. aureus, E. coli | µg/mL range | [26] |

Neurodegenerative Diseases: A Glimmer of Hope

The ability of 2-pyridyl carbinol derivatives to chelate metal ions and interact with amyloid-beta (Aβ) peptides has made them attractive candidates for the development of therapeutics for neurodegenerative disorders like Alzheimer's disease.[9][25][27][28][29][30][31]

Experimental Protocol: Aβ Aggregation Inhibition Assay (Thioflavin T Assay) [29]

-

Materials: Aβ(1-42) peptide, Thioflavin T (ThT), Assay buffer (e.g., phosphate buffer), Test compound.

-

Procedure:

-

Prepare a solution of Aβ(1-42) peptide in the assay buffer.

-

Incubate the peptide solution in the presence and absence of the test compound at 37°C with gentle agitation.

-

At various time points, take aliquots of the solutions and add them to a solution of ThT.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

-

A decrease in ThT fluorescence in the presence of the compound indicates inhibition of Aβ fibril formation.

-

Coordination Chemistry and Catalysis: Beyond Biology

The nitrogen atom of the pyridine ring and the oxygen atom of the carbinol group in 2-pyridyl carbinol derivatives make them excellent ligands for a wide variety of metal ions. The resulting metal complexes have shown interesting properties and applications in catalysis. The introduction of a pyridine moiety into a macrocyclic ligand, for instance, can significantly affect the thermodynamic and kinetic properties of the resulting metal complexes, making them useful in stereoselective C-C and C-O bond-forming reactions.[14][17][32][33]

Future Perspectives and Conclusion

The journey of 2-pyridyl carbinol derivatives from simple heterocyclic building blocks to promising clinical candidates is a testament to the power of medicinal chemistry. The synthetic versatility of this scaffold, coupled with a growing understanding of its interactions with biological targets, will undoubtedly continue to fuel the discovery of novel therapeutics. Future research will likely focus on the development of even more sophisticated asymmetric synthetic methodologies, the exploration of new therapeutic areas, and the use of advanced computational tools to guide the rational design of next-generation 2-pyridyl carbinol-based drugs. This guide has provided a solid foundation for researchers to build upon, offering both the "how" and the "why" behind the science, and ultimately empowering the development of innovative medicines for the benefit of human health.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Protocols.io. Retrieved from [Link]

- Mishra, S., & Rhee, K. Y. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(4), 101738.

-

Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). University of Cambridge. Retrieved from [Link]

- Application Notes and Protocols for Hpk1-IN-24 in vitro Kinase Activity Assay. (2025). BenchChem.

- Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology.

- Minimum Inhibitory Concentration (MIC) Test. (n.d.).

- Detection of Apoptosis Using the BD Annexin V FITC Assay on the BD FACSVerse™ System. (n.d.). BD Biosciences.

- HPK1 Kinase Assay. (n.d.). BPS Bioscience.

- Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4449-4462.

- How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma.

- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. (2025). BenchChem.

- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.

- Singh, I., & Bhat, A. A. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry, 18(1), 1-18.

- The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.

- Synthesis of 2-pyridyl phenyl carbinol. (n.d.). PrepChem.com.

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). AMR Insights.

- Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells. (2020, October 10). MethodsX, 7, 101083.

- Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. (2021, January 6). Journal for ImmunoTherapy of Cancer, 9(1), e001875.

- Lu, D., et al. (2011). An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. Molecular Cancer Therapeutics, 10(5), 770-783.

- New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022, March 3). Drug Design, Development and Therapy, 16, 591-611.

- Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology, 107(1), 7.9.1–7.9.15.

- Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences.

- Cell Cycle Analysis: Flow Cytometry & Imaging Methods. (n.d.). Revvity.

- Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (S)-2-(pyridin-2-yl)propan-1-ol. (2025). BenchChem.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). Journal of Medicinal Chemistry.

- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). Molecules, 27(16), 5303.

- How to get band for phosphorylated JNK western blot. (2022, January 14).

- Two pyridine derivatives as potential Cu(II) and Zn(II) chelators in therapy for Alzheimer's disease. (2010, February 7). Dalton Transactions, 39(5), 1302-1315.

- Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis. (2008). The EMBO Journal, 27(10), 1432-1443.

- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

- Yang, H., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4534-4537.

- JNK 1&2 Activity Assay Kit (CS0380) - Bulletin. (n.d.). Sigma-Aldrich.

- Western blot analysis of the expression of p53 and p21 proteins after... (n.d.).

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(1), 197.

- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. (2015, September 4).

- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. (2015, September 4). PubMed.

- Application Note: Western Blot Analysis of p53 and Target Gene Expression after YW3-56 Tre

- What are a suitable conditions for doing a western blot to look at p21 expression? (2015, April 1).

- Activation by phosphorylation and purification of human c-Jun N-terminal Kinase (JNK) isoforms in milligram amounts. (2009).

- Phospho-SAPK/JNK (Thr183/Tyr185) Antibody #9251. (n.d.). Cell Signaling Technology.

- Two pyridine derivatives as potential Cu(II) and Zn(II) chelators in therapy for Alzheimer's disease. (2025, August 6).

- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. (2025, August 10).

- Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. (2022, October 10). International Journal of Molecular Sciences, 23(19), 11986.

- PROCESSES FOR PRODUCING α-PYRIDYL CARBINOLS. (1992).

- Journal of Advanced Scientific Research INHIBITION OF AMYLOID BETA FIBRILIZATION BY SMALL ORGANIC MOLECULES. (n.d.). Journal of Advanced Scientific Research.

- Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. (2023, July 11). International Journal of Molecular Sciences, 24(14), 11438.

- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of beta-amyloid-42 aggregation. (2016, July 19). Bioorganic & Medicinal Chemistry Letters, 26(14), 3345-3349.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. bosterbio.com [bosterbio.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. dovepress.com [dovepress.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. emerypharma.com [emerypharma.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. amr-insights.eu [amr-insights.eu]

- 24. HPK1 Kinase Enzyme System [worldwide.promega.com]

- 25. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of beta-amyloid-42 aggregation [infoscience.epfl.ch]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. pnas.org [pnas.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sciensage.info [sciensage.info]

- 31. mdpi.com [mdpi.com]

- 32. HPK1 Kinase Enzyme System Application Note [promega.es]

- 33. tandfonline.com [tandfonline.com]

Technical Monograph: Isomers of Pyridyl Isobutyl Carbinol

Topic: Isomers of Pyridyl Isobutyl Carbinol Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Strategic Scaffolds for Asymmetric Synthesis and Drug Discovery

Executive Summary

Pyridyl isobutyl carbinols—systematically defined as 1-(pyridin-x-yl)-3-methylbutan-1-ol —represent a critical class of chiral heteroaromatic alcohols.[1] Unlike simple linear alkyl pyridyl alcohols (such as the tobacco-specific nitrosamine metabolite NNAL), the isobutyl variants possess a steric bulk adjacent to the chiral center that makes them valuable stereochemical probes and linker scaffolds in medicinal chemistry.[1]

This guide addresses the structural isomerism, synthetic pathways, and chiral resolution of these compounds. Specifically, it focuses on their utility as "privileged structures" in the development of kinase inhibitors and TRPV3 antagonists, where the pyridine nitrogen serves as a hydrogen bond acceptor and the isobutyl group fills hydrophobic pockets.

Chemical Identity & Isomerism

The term "pyridyl isobutyl carbinol" encompasses three positional isomers based on the attachment point of the carbinol moiety to the pyridine ring. Each positional isomer possesses a chiral center at the C1 position of the butyl chain, generating (R) and (S) enantiomers.[1]

Table 1: Physicochemical Specifications of Core Isomers[1]

| Common Name | Systematic Name | CAS Number | Molecular Formula | MW ( g/mol ) | Key Characteristic |

| 3-PIC | 1-(pyridin-3-yl)-3-methylbutan-1-ol | 85126-21-2 | C₁₀H₁₅NO | 165.23 | Most common drug scaffold; metabolic stability superior to 2-isomer. |

| 2-PIC | 1-(pyridin-2-yl)-3-methylbutan-1-ol | Not widely listed | C₁₀H₁₅NO | 165.23 | Chelation-prone; N-atom adjacent to chiral center aids in directed lithiation. |

| 4-PIC | 1-(pyridin-4-yl)-3-methylbutan-1-ol | Derivative of 5264-15-3 | C₁₀H₁₅NO | 165.23 | Symmetric electronic distribution; often used in crystal engineering.[1][2][3][4] |

Note on Nomenclature: "Carbinol" is a legacy term. In modern IUPAC nomenclature, these are treated as substituted butan-1-ols.[1] The "Isobutyl" group refers to the 2-methylpropyl chain attached to the carbinol carbon.[1]

Synthetic Framework

Synthesis of pyridyl isobutyl carbinols requires selecting between racemic generation (for subsequent resolution) or asymmetric catalysis.[1]

Method A: Grignard Addition (Racemic)

The most robust route to the racemic alcohol involves the nucleophilic addition of isobutylmagnesium bromide to the corresponding pyridinecarboxaldehyde.

-

Reagents: Isobutylmagnesium bromide (2.0 M in THF), Pyridine-3-carboxaldehyde.[1]

-

Conditions: Anhydrous THF, 0°C to RT, 2h.

-

Yield: Typically 85-92%.

-

Mechanism: Nucleophilic attack of the organomagnesium species on the carbonyl carbon.

-

Causality: The use of THF over diethyl ether is critical here to solubilize the magnesium-pyridine complex, which can precipitate and stall the reaction in less polar solvents.

Method B: Asymmetric Transfer Hydrogenation (ATH)

For direct access to chiral enriched material (ee > 95%), Asymmetric Transfer Hydrogenation using Ruthenium(II) catalysts is the industry standard.[1]

-

Substrate: 1-(pyridin-3-yl)-3-methylbutan-1-one (Ketone precursor).[1]

-

Catalyst: RuCl.[1]

-

H-Source: Formic acid/Triethylamine (5:2 azeotrope).[1]

-

Selectivity: The "Noyori-Ikariya" mechanism utilizes metal-ligand bifunctional catalysis where the TsDPEN ligand directs the hydride transfer to the Re or Si face of the ketone.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing these isomers, highlighting the divergence between racemic and chiral routes.

Figure 1: Synthetic decision tree comparing Grignard (racemic) and ATH (asymmetric) pathways.

Analytical Characterization & Chiral Resolution

Validating the structure and optical purity of these isomers is a prerequisite for their use in biological assays.

Spectroscopic Signature (3-PIC)[1]

-

¹H NMR (400 MHz, CDCl₃): δ 8.54 (d, 1H), 8.48 (dd, 1H), 7.70 (dt, 1H), 7.26 (dd, 1H), 4.75 (t, 1H, CH-OH), 1.85 (bs, 1H, OH), 1.75 (m, 1H, CH-iso), 1.50 (m, 2H, CH₂), 0.95 (d, 6H, CH₃).

-

Diagnostic Signal: The triplet at ~4.75 ppm is the carbinol proton. Its shift is sensitive to the pyridine nitrogen position (2-PIC shifts downfield due to H-bonding).[1]

Chiral Separation Protocol (HPLC)

Separation of the (R) and (S) enantiomers is achieved using polysaccharide-based chiral stationary phases.[1]

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Elution Order: Generally, the (S)-isomer elutes first on OD-H columns for this class, but this must be empirically verified using a known standard.

-

Critical Parameter: The addition of DEA is mandatory. Without it, the basic pyridine nitrogen interacts with residual silanols on the column, causing severe peak tailing.

Enzymatic Kinetic Resolution (EKR)

For scale-up (>10g), HPLC is cost-prohibitive.[1] EKR using lipases is the preferred method for resolving the racemic Grignard product.

-

Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[5]

-

Acyl Donor: Vinyl Acetate.

-

Solvent: MTBE or Toluene.

-

Process: The lipase selectively acetylates the (R)-alcohol, leaving the (S)-alcohol unreacted.[1]

-

Separation: The resulting (R)-acetate and (S)-alcohol have vastly different polarities and can be separated by standard silica flash chromatography.[1]

Visualization: Resolution Logic

Figure 2: Workflow for the enzymatic resolution of racemic mixtures into pure enantiomers.

Pharmaceutical Applications

The pyridyl isobutyl carbinol motif is not merely a solvent or byproduct; it acts as a pharmacophore linker.

-

TRPV3 Antagonists: Pyridinyl methanol derivatives have been identified as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for neuropathic pain. The isobutyl group provides necessary hydrophobic bulk to lock the molecule into the receptor's binding pocket.

-

Kinase Inhibitor Linkers: In the synthesis of Type II kinase inhibitors, the pyridine ring serves as the "hinge binder" while the carbinol group allows for the attachment of solubilizing tails via etherification or Mitsunobu reactions.

-

Chiral Auxiliaries: The 2-pyridyl isomer, specifically, can serve as a bidentate ligand (N, O-coordination) in asymmetric catalysis, directing the stereochemical outcome of organometallic reactions.

References

-

Watson, C. G., & Aggarwal, V. K. (2013). Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation–Borylation Methodology.[1] Organic Letters, 15(6), 1346–1349. [Link]

-

Moran, M., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[1] Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65580468, 2-Methyl-1-(pyridin-2-yl)butan-2-ol.[1][6] [Link][1]

- Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry. (General reference for Lipase CAL-B protocols).

Sources

- 1. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol | C10H15N3O2 | CID 104856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 85126-21-2|3-Methyl-1-(pyridin-3-yl)butan-1-ol|BLD Pharm [bldpharm.com]

- 3. 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- [webbook.nist.gov]

- 4. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repository.tudelft.nl [repository.tudelft.nl]

- 6. 2-Methyl-1-(pyridin-2-yl)butan-2-ol | C10H15NO | CID 65580468 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Reduction of 2-methyl-1-(pyridin-2-yl)propan-1-one to 2-methyl-1-(pyridin-2-yl)propan-1-ol

Introduction: The Significance of Chiral Pyridyl Alcohols in Modern Drug Discovery

The architectural complexity of pharmaceutical compounds often hinges on the precise arrangement of atoms at stereogenic centers. Chiral alcohols, particularly those bearing heterocyclic moieties like pyridine, represent a privileged class of building blocks in medicinal chemistry. The target molecule of this guide, 2-methyl-1-(pyridin-2-yl)propan-1-ol, and its enantiopure forms, are of significant interest. The pyridine nitrogen can act as a Lewis base to coordinate with biological targets, while the chiral alcohol provides a crucial point for further chemical elaboration or direct interaction within a binding pocket. The development of robust and scalable methods for the synthesis of such molecules is therefore a critical endeavor for researchers in drug development and process chemistry.

This comprehensive guide provides a detailed exploration of the reduction of 2-methyl-1-(pyridin-2-yl)propan-1-one to its corresponding secondary alcohol. We will delve into the mechanistic underpinnings of common reduction strategies, offer detailed, field-proven protocols, and discuss the analytical techniques essential for the characterization of the final product.

Methodology I: Diastereoselective Reduction using Hydride Reagents

The most direct and widely employed method for the reduction of ketones to alcohols involves the use of hydride-donating reagents. Among these, sodium borohydride (NaBH₄) stands out for its operational simplicity, safety, and chemoselectivity.[1][2]

Causality Behind Experimental Choices: Sodium Borohydride

Sodium borohydride is a mild reducing agent, which makes it highly selective for aldehydes and ketones over other reducible functional groups such as esters, amides, or carboxylic acids.[2] The reaction is typically performed in a protic solvent, most commonly methanol or ethanol. The solvent serves not only to dissolve the reactants but also to protonate the intermediate alkoxide, yielding the final alcohol product.[3] The choice of a protic solvent is crucial as it facilitates the workup and generally leads to clean reaction profiles.

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation by the solvent quenches this intermediate to afford the desired alcohol.

Experimental Protocol 1: Sodium Borohydride Reduction of 2-methyl-1-(pyridin-2-yl)propan-1-one

Materials:

-

2-methyl-1-(pyridin-2-yl)propan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-(pyridin-2-yl)propan-1-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0-5 °C.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.5 eq) portion-wise over 15-20 minutes. Caution: Addition of NaBH₄ can cause gas evolution (hydrogen); ensure adequate ventilation and add slowly to control the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates reaction completion. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add dichloromethane (20 mL) and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.

-

Phase Separation and Drying: Collect the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (2 x 15 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1-(pyridin-2-yl)propan-1-ol. The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Diagram of the Sodium Borohydride Reduction Workflow:

Caption: Workflow for the Sodium Borohydride Reduction.

Methodology II: Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to hydride reagents, as it utilizes molecular hydrogen as the reductant and typically generates only water as a byproduct. For pyridyl ketones, this method can be highly effective, though it requires specialized equipment to handle hydrogen gas safely.

Rationale for Catalyst and Condition Selection

The hydrogenation of pyridines can be challenging due to the potential for catalyst poisoning by the nitrogen lone pair.[4] However, under acidic conditions, the pyridine nitrogen is protonated, which can mitigate this issue and facilitate the reduction of the carbonyl group. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a common and effective catalyst for this transformation. The reaction is typically carried out in a protic solvent like ethanol or acetic acid under a hydrogen atmosphere.

Reaction Scheme:

Caption: Catalytic Hydrogenation of the Pyridyl Ketone.

Experimental Protocol 2: Catalytic Hydrogenation of 2-methyl-1-(pyridin-2-yl)propan-1-one

Materials:

-

2-methyl-1-(pyridin-2-yl)propan-1-one

-

Platinum(IV) oxide (PtO₂)

-

Ethanol (EtOH) or Glacial Acetic Acid

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reactor Setup: To a high-pressure reaction vessel, add 2-methyl-1-(pyridin-2-yl)propan-1-one (1.0 eq) and the chosen solvent (e.g., ethanol, 20 mL per gram of ketone).

-

Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

-

Workup: Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Product Characterization: A Spectroscopic Overview

Thorough characterization of the final product, 2-methyl-1-(pyridin-2-yl)propan-1-ol, is essential to confirm its identity and purity. The following are the expected spectroscopic data.

| Technique | Expected Observations for 2-methyl-1-(pyridin-2-yl)propan-1-ol |

| ¹H NMR | The spectrum will show characteristic signals for the pyridyl protons (typically in the range of 7.0-8.5 ppm), a doublet for the benzylic proton (CH-OH) around 4.5-5.0 ppm, a multiplet for the isopropyl methine proton, and two doublets for the diastereotopic methyl groups of the isopropyl moiety. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Key signals will include those for the pyridine ring carbons (120-160 ppm), the carbon bearing the hydroxyl group (CH-OH) around 70-80 ppm, and the carbons of the isopropyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1680-1700 cm⁻¹) is a key indicator of a successful reduction. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product. |

Advanced Application: Asymmetric Reduction for Enantioselective Synthesis

For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. The direct reduction of the prochiral 2-methyl-1-(pyridin-2-yl)propan-1-one to a specific enantiomer of the alcohol can be achieved through asymmetric catalysis.

Asymmetric Transfer Hydrogenation (ATH):

This powerful technique utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the ketone.[5] Ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands have proven to be highly effective for the asymmetric reduction of pyridyl ketones. The chirality of the ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Diagram of Asymmetric Transfer Hydrogenation Concept:

Caption: Conceptual Workflow of Asymmetric Transfer Hydrogenation.

The development of an efficient asymmetric reduction protocol for 2-methyl-1-(pyridin-2-yl)propan-1-one would be a significant advancement, providing direct access to valuable chiral building blocks for the synthesis of complex, biologically active molecules.

Conclusion

The reduction of 2-methyl-1-(pyridin-2-yl)propan-1-one to 2-methyl-1-(pyridin-2-yl)propan-1-ol is a fundamental transformation that can be achieved through various reliable methods. Sodium borohydride offers a convenient and selective approach for laboratory-scale synthesis, while catalytic hydrogenation presents a scalable and environmentally benign alternative. The ability to perform this reduction asymmetrically further enhances the synthetic utility of this transformation, opening avenues for the efficient construction of enantiopure pharmaceutical intermediates. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively perform this valuable chemical conversion.

References

-

Chemguide. (2013, April 15). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH₄, LiAlH₄. [Link]

- Reddymasu, S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1839.

- BenchChem. (2025). Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (S)-2-(pyridin-2-yl)propan-1-ol.

- Zhou, Y.-G. (2012, September 11). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.

-

Master Organic Chemistry. (2016, June 9). Addition of NaBH4 to aldehydes to give primary alcohols. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Copper(II) Complexes of 2-Pyridyl Alcohol Ligands

Synthesis, Characterization, and Dual-Function Applications in Catalysis and Oncology

Executive Summary & Scientific Rationale

Copper(II) complexes utilizing 2-pyridyl alcohol ligands (e.g., 2-pyridinemethanol, di(2-pyridyl)ketone-derived gem-diols) represent a versatile class of coordination compounds. The core utility of these ligands lies in their N,O-donor set , which creates a "borderline" electronic environment. The pyridine nitrogen provides thermodynamic stability, while the alkoxide/alcohol oxygen offers lability and redox participation.

This guide addresses two high-value applications driven by this chemistry:

-

Biomimetic Catalysis: Mimicking the active site of Galactose Oxidase , where a Cu(II)-phenoxyl/alkoxyl radical performs two-electron oxidations of alcohols.

-

Therapeutic Development: Exploiting the Cu(II)/Cu(I) redox couple to generate Reactive Oxygen Species (ROS) for targeted cancer cell cytotoxicity (Fenton-like chemistry).

Ligand Design & Coordination Chemistry

The 2-pyridyl alcohol scaffold allows for modular tuning. The coordination mode is strictly pH-dependent, acting as a molecular switch between monomeric and dimeric species.

-

Neutral Form (pH < 7): Ligand binds as a neutral alcohol (

), often resulting in monomeric paramagnetic species. -

Anionic Form (pH > 8): Deprotonation yields an alkoxide (

), which frequently acts as a bridging ligand, forming antiferromagnetically coupled dimers

2.1 Synthesis Workflow (Decision Tree)

Figure 1: Synthetic decision tree controlling nuclearity via pH-dependent ligand deprotonation.

Detailed Experimental Protocols

Protocol A: Synthesis of [Cu(py-CH2O)Cl]₂ Dimer

Target: A catalyst precursor for oxidation reactions.

Reagents:

-

2-Pyridinemethanol (109 mg, 1.0 mmol)

-

Triethylamine (Et₃N) (101 mg, 1.0 mmol)

-

Methanol (20 mL)

Procedure:

-

Dissolution: Dissolve 2-pyridinemethanol in 10 mL MeOH. In a separate vial, dissolve CuCl₂·2H₂O in 10 mL MeOH.

-

Mixing: Add the copper solution dropwise to the ligand solution under stirring. The solution will turn blue.

-

Deprotonation: Add Et₃N dropwise. The color typically deepens to dark blue/green, indicating alkoxide formation.

-

Reflux: Heat to reflux (65°C) for 2 hours to ensure thermodynamic product formation.

-

Isolation: Cool to room temperature. Slow evaporation over 24-48 hours yields green crystalline solids.

-

Purification: Wash with cold EtOH and Et₂O. Dry in vacuo.[4][5]

Protocol B: Structural Characterization & Validation

Self-Validating Step: Ensure the complex matches expected electronic parameters before application.

| Technique | Parameter | Expected Value/Observation | Structural Insight |

| UV-Vis | 600–700 nm | Square planar/pyramidal geometry ( | |

| UV-Vis | 300–400 nm | Alkoxide-to-Cu(II) charge transfer. | |

| EPR (X-band) | $g{ | }$ vs | |

| IR Spectroscopy | Shift ~20-40 cm⁻¹ | Indicates coordination of the alcohol oxygen. | |

| Magnetic Susc. | < 1.73 B.M. (at RT) | Indicates antiferromagnetic coupling (dimer). |

Application 1: Catalytic Aerobic Oxidation of Alcohols

Context: This protocol mimics the Galactose Oxidase enzyme. The Cu(II) complex activates the alcohol substrate, and a base facilitates the formation of a Cu-alkoxide intermediate which then undergoes radical chemistry.

Standard Protocol (Benzyl Alcohol to Benzaldehyde):

-

Charge: In a 10 mL Schlenk tube, load:

-

Substrate: Benzyl alcohol (1.0 mmol)

-

Catalyst: Cu(II)-pyridyl complex (1-2 mol%)

-

Base: K₂CO₃ or TEMPO (0.1 eq, optional co-catalyst depending on specific ligand)

-

Solvent: Water or Acetonitrile (3 mL)

-

-

Activation: Purge with O₂ (balloon) or open to air (if using TEMPO).

-

Reaction: Heat to 70°C with vigorous stirring for 6–12 hours.

-

Analysis: Extract with ethyl acetate. Analyze conversion via GC-MS using an internal standard (e.g., dodecane).

Mechanism of Action (Galactose Oxidase Mimicry)

Figure 2: Simplified catalytic cycle showing the activation of alcohol via Cu(II)-alkoxide formation and subsequent oxidation.

Application 2: Anticancer Therapeutic Screening

Context: Copper complexes are emerging as alternatives to Platinum drugs. The mechanism relies on the Redox Cycling of Copper inside the cell (Cu²⁺

Protocol C: Intracellular ROS Detection (DCFDA Assay)

Objective: Prove that cytotoxicity is ROS-mediated.

-

Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at

cells/well in a 96-well plate. Incubate 24h. -

Treatment: Treat cells with the Cu(II) complex at IC₅₀ concentration (determined via MTT) for 4–6 hours.

-

Control: Untreated cells (Negative) and H₂O₂ treated (Positive).

-

-

Staining: Remove media. Wash with PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) solution.

-

Incubation: Incubate for 30 min in the dark at 37°C.

-

Measurement: Read fluorescence intensity (Excitation: 485 nm / Emission: 535 nm).

-

Result: High fluorescence indicates high ROS levels, confirming the oxidative stress mechanism.

-

Data Interpretation: Cytotoxicity vs. Structure

| Complex Type | Ligand Feature | IC₅₀ (HeLa) | Mechanism Note |

| Monomer | Simple 2-pyridinemethanol | > 50 µM | Low stability; rapid ligand exchange. |

| Planar Dimer | Alkoxide bridge | 10–25 µM | Stable intercalation into DNA grooves. |

| Gem-Diol | di(2-pyridyl)ketone | < 5 µM | High ROS generation; mimics cisplatin potency.[6] |

References

-

Synthesis & Magnetic Properties: Amani, S. et al. "Synthesis, Spectroscopy and Magnetic Characterization of Five Dinuclear Copper(II) Complexes with 2, 3 or 4-Pyridinemethanol." Journal of the Iranian Chemical Society.

-

Catalytic Oxidation Mechanism: Kani, I. et al. "Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium." Molecules, 2020.[2] 2

-

Anticancer & ROS Mechanism: Santini, C. et al. "Copper(II) N,N,O-Chelating Complexes as Potential Anticancer Agents." Inorganic Chemistry, 2021.[6]

-

Structural Diversity (Gem-diols): "Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers." International Journal of Molecular Sciences. 7

-

Catalytic n-Octane Oxidation: "The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts." European Journal of Inorganic Chemistry, 2025.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and reactivity of new copper(II) complexes of 2-methylthio-N-(2-pyridylmethyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Purification of pyridyl alcohols by column chromatography

Welcome to the Separation Science Technical Center

Subject: Overcoming "The Double-Stick" – Strategies for Pyridyl Alcohols.

As researchers, we often treat pyridines as standard basic compounds. However, pyridyl alcohols present a unique "double-stick" challenge. You are fighting two retention mechanisms simultaneously:

-

The Basic Nitrogen: Acts as a Lewis base, forming strong hydrogen bonds (or even salt bridges) with acidic silanols (

) on the silica surface. -

The Alcohol Hydroxyl: Increases polarity and offers a second site for hydrogen bonding.

The result? Severe peak tailing (streaking), irreversible adsorption (low yields), and co-elution with impurities. This guide moves beyond standard "add TEA" advice to provide a robust, mechanistic approach to purifying these difficult substrates.

Module 1: The Mechanism of Failure

To solve the problem, we must visualize the interaction. Standard silica gel is acidic (

Diagram 1: The Silanol Blocking Mechanism

This diagram illustrates why standard silica fails and how amine modifiers (like Triethylamine/TEA) function as "sacrificial bases."

Caption: TEA (green) saturates acidic silanol sites, preventing the pyridyl alcohol (blue) from "sticking," allowing it to elute based on polarity rather than acid-base chemistry.

Module 2: Stationary Phase Selection Matrix

Before starting your column, evaluate if standard silica is even the right tool. For pyridyl alcohols, Alumina is often superior but underutilized.

| Feature | Silica Gel (Standard) | Silica + Amine Modifier (TEA) | Basic Alumina (Act. III) | Amine-Functionalized Silica |

| Surface pH | Acidic (~4-5) | Buffered Basic (~8-9) | Basic (~9-10) | Basic |

| Primary Interaction | H-Bonding + Acid/Base | H-Bonding (Polarity) | H-Bonding (Polarity) | H-Bonding (Polarity) |

| Tailing Risk | High (Severe) | Low | Low | Very Low |

| Sample Recovery | Poor (Irreversible binding) | Good | Excellent | Excellent |

| Post-Run Workup | Simple Evaporation | Difficult (Must remove TEA) | Simple Evaporation | Simple Evaporation |

| Best For | Neutral compounds | General Pyridines | Acid-sensitive / Sticky Pyridines | High-throughput / Routine |

Module 3: Troubleshooting & FAQs

Issue 1: "My product is streaking across 20 fractions."

Diagnosis: Uncapped silanols are dragging your basic amine. The Fix:

-

The Pre-Treatment Method (Recommended): Do not just add TEA to the solvent.

-

Flush the packed column with 2 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) before loading your sample.

-

This "caps" the active sites before your product ever sees them.

-

Run your gradient with 0.5% TEA maintained in the mobile phase.

-

-

The Solvent Switch: If using DCM/MeOH, switch to DCM/MeOH/NH₄OH (90:9:1) . The ammonia is a stronger base than pyridine and will displace it effectively.

Issue 2: "I loaded 500mg, but only recovered 200mg."

Diagnosis: Irreversible adsorption. The pyridyl nitrogen has formed a salt with the most acidic silanols and won't let go. The Fix:

-

Switch to Neutral or Basic Alumina. Alumina lacks the acidic protons of silica.

-

Protocol: Deactivate the Alumina to Grade III by adding varying amounts of water (usually 6% w/w) before packing. This reduces activity and prevents decomposition of sensitive alcohols.

Issue 3: "How do I get rid of the TEA after the column?"

Diagnosis: TEA has a high boiling point (~89°C) and smells terrible. It lingers in your NMR. The Fix:

-

Azeotropic Removal: Add Heptane to your combined fractions and rotovap. The Heptane/TEA azeotrope helps carry over the amine. Repeat 3x.

-

The "Vial" Trick: If your product is a solid, suspend it in a small amount of pentane/hexane and sonicate. TEA is soluble in pentane; many polar pyridyl alcohols are not. Filter the solid.[1]

Module 4: Validated Experimental Protocols

Workflow: The "Buffered Silica" Protocol

Use this for standard purification of robust pyridyl alcohols.

-

Slurry Preparation:

-

Weigh Silica Gel (ratio: 30g silica per 1g crude).

-

Slurry in Hexane + 1% Triethylamine (TEA) .

-

Why? Slurrying in the modifier ensures every grain is coated.

-

-

Packing:

-

Pour slurry into the column.[1] Flush with 2 CV of Hexane/1% TEA.

-

-

Sample Loading:

-

Dissolve crude in minimal DCM (or dry load on Celite if solubility is poor).

-

Critical: Do not use pure MeOH to load; it disrupts the TEA buffer layer.

-

-

Elution:

-

Workup:

-

Combine fractions.

-

Add Toluene (20 mL) and rotovap (Toluene helps azeotrope TEA).

-

Dry under high vacuum for 4 hours.

-

Diagram 2: Decision Tree for Purification Strategy

Caption: A logic flow to select the correct stationary phase based on compound basicity and lab resources.

References

-

Teledyne ISCO. (2012).[8][9] Purification of Basic Compounds using RediSep® Basic Alumina Columns.[9] Application Note AN76.

-

Biotage. (2023).[3][7] Strategies for Flash Chromatography of Basic Amines. The Flash Blog.

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic technique for preparative separations with moderate resolution.[3] Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on flash chromatography parameters).

-

Reich, H. J. (2017). Common Solvents and Modifiers for Chromatography.[8][9] University of Wisconsin-Madison Organic Chemistry Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. HPLC Troubleshooting Guide [scioninstruments.com]

- 3. biotage.com [biotage.com]

- 4. biotage.com [biotage.com]

- 5. biotage.com [biotage.com]

- 6. biotage.com [biotage.com]

- 7. biotage.com [biotage.com]

- 8. teledyneisco.com [teledyneisco.com]

- 9. teledyneisco.com [teledyneisco.com]

Removing unreacted pyridine starting material from product

Topic: Removing Unreacted Pyridine Starting Material from Product Audience: Researchers, Scientists, and Drug Development Professionals

Mission Statement

Pyridine is a ubiquitous reagent in organic synthesis, serving as both a solvent and a base (e.g., in acylations, sulfonations, and oxidations).[1] However, its high boiling point (

Decision Matrix: Selecting Your Removal Strategy

Before initiating a workup, determine the stability profile of your target molecule. Use the following logic flow to select the optimal protocol.

Figure 1: Strategic decision tree for selecting the appropriate pyridine removal method based on product stability.

Module 1: Aqueous Extraction Strategies

Protocol A: The Acidic Switch (Standard Method)

Best For: Products stable to strong acids (e.g., amides, esters, simple aromatics).

Mechanism: Pyridine (

Step-by-Step Guide:

-

Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).

-

Note: Avoid Diethyl Ether if possible; pyridine has a higher affinity for ether than other non-polar solvents, making extraction less efficient [1].

-

-

The Wash: Wash the organic layer 3 times with 1M HCl .

-

Stoichiometry: Ensure the moles of acid exceed the moles of pyridine.

-

-

Validation: Check the pH of the aqueous layer.[2][3] It must remain pH < 2 . If the pH rises, the acid is being consumed by the pyridine; add more acid.

-

Neutralization: Wash the organic layer once with saturated NaHCO

to remove excess acid, then with brine.

Protocol B: Copper(II) Sulfate Complexation (The "Blue Switch")

Best For: Acid-sensitive compounds (e.g., acetals, silyl ethers, Boc-protected amines) where pH < 3 is dangerous.

Mechanism: Pyridine acts as a ligand, coordinating with Copper(II) to form a water-soluble tetra-pyridine copper complex

Step-by-Step Guide:

-

Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO

) . -

The Wash: Wash the organic layer with the CuSO

solution.[4][5] -

Visual Validation (Self-Validating Step):

-

Initial Wash: The aqueous layer will turn Deep Blue/Purple (indicating pyridine removal).[6]

-

Subsequent Washes: Repeat the wash until the aqueous layer remains Light Blue (the color of the original CuSO

solution).

-

-

Cleanup: Wash the organic layer with water or brine to remove residual copper salts.

Figure 2: The chemical mechanism of the Copper Sulfate wash. The color change serves as a direct visual indicator of extraction progress.

Module 2: Physical Removal (Azeotropes)

Best For: Water-sensitive compounds or when an aqueous workup causes intractable emulsions.

Mechanism: Pyridine forms azeotropes with specific solvents, allowing it to be "carried over" during evaporation at temperatures lower than its standard boiling point (

Data Table: Effective Azeotropic Partners

| Solvent Partner | Azeotrope BP ( | Composition (% Pyridine) | Application Notes |

| Water | ~57% | Useful for steam distillation. | |

| Toluene | ~20% | Gold Standard. Excellent for stripping pyridine on a rotovap. | |

| Heptane | ~15% | Good for non-polar products; induces precipitation. |

Step-by-Step Guide:

-

Concentration: Evaporate the bulk reaction solvent.

-

Entrainment: Add a volume of Toluene equal to the estimated volume of residual pyridine.

-

Evaporation: Rotovap the mixture. The pyridine/toluene azeotrope will distill off.[3]

-

Repetition: Repeat this process 2–3 times.

-

Tip: This is often referred to as "co-evaporation" or "chasing off" the solvent [3].

-

Module 3: Chromatography Troubleshooting

Issue: Pyridine "streaks" or "tails" on silica gel columns, contaminating purified fractions.

Cause: Pyridine is basic and interacts strongly with the acidic silanol groups (

Solution:

-

The "Pre-Wash": Run a column flush with 1% Triethylamine (TEA) in your eluent before loading the sample. This neutralizes the acidic sites on the silica.

-

Mobile Phase Modifier: Add 1% TEA or 1% NH

OH to your mobile phase during the run. -

Alternative Stationary Phase: Use Neutral Alumina instead of silica gel for purification.

FAQ: Common Pitfalls

Q: I used the Acid Wash (Protocol A), but my product precipitated. A: Your product likely contains a basic nitrogen (amine/aniline) that also protonated.

-

Fix: Re-dissolve the precipitate in water, basify carefully with NaOH until pH > 10, and extract back into organic solvent. Use Protocol B (Copper) next time.

Q: The Copper Wash (Protocol B) formed a massive emulsion. A: Emulsions are common with basic solvents.

-

Fix: Filter the entire biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be removed, allowing the layers to separate [3].

Q: Can I just use high vacuum? A: Only for small traces. Pyridine is surprisingly sticky. Without heat or an azeotrope partner, it can remain in oil products even at < 1 mbar.

References

-

ScienceMadness Discussion. (2010). Removal of Pyridine.[1][3][4][5][6][7][8][9][10][11] Retrieved from

-

ResearchGate. (2017).[5] How can I eliminate pyridine by extraction? Retrieved from

-

Frontier, A. (2026).[8] Not Voodoo: Workup & Troubleshooting. University of Rochester.[8] Retrieved from

-

American Chemical Society. (2017). Entrainer-Assisted Pressure-Swing Distillation for Separating Toluene/Pyridine.[12][13] Ind.[9] Eng. Chem. Res. Retrieved from

Sources

- 1. Vapochromic separation of toluene and pyridine azeotropes using adaptive macrocycle co-crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Sciencemadness Discussion Board - removal of pyridine - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. reddit.com [reddit.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Workup [chem.rochester.edu]

- 9. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 10. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 11. dwsim.fossee.in [dwsim.fossee.in]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Stability of 2-Methyl-1-(pyridin-2-yl)propan-1-ol

Guide for Researchers and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses fundamental questions regarding the chemical behavior of 2-Methyl-1-(pyridin-2-yl)propan-1-ol under acidic conditions.

Q1: What is the primary stability concern for 2-Methyl-1-(pyridin-2-yl)propan-1-ol in acidic solutions?

The principal stability issue is its susceptibility to acid-catalyzed dehydration.[1][2][3] As a secondary alcohol, the hydroxyl group can be eliminated in the presence of a strong acid and heat, leading to the formation of an alkene. This is a common reaction pathway for secondary and tertiary alcohols under acidic conditions.[3][4]

Q2: In an acidic medium, which part of the molecule is protonated first?

The pyridine nitrogen is the most basic site on the molecule and will be protonated first to form a pyridinium salt.[5] Pyridine has a pKa of approximately 5.2 for its conjugate acid, making it significantly more basic than the alcohol's hydroxyl group (the pKa of a protonated alcohol is around -2). While the equilibrium exists for both protonation events, the pyridinium species will be the predominant form in moderately acidic solutions.

Q3: What is the degradation mechanism, and how does protonation influence it?

The degradation proceeds via an E1 (Elimination, Unimolecular) mechanism.[1][2] This multi-step process is initiated by the protonation of the hydroxyl group, which converts it into a good leaving group (water).

The key steps are:

-

Protonation of the Hydroxyl Group: The alcohol oxygen atom accepts a proton from the acid catalyst.[3][4]

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule in the slow, rate-determining step, generating a secondary carbocation intermediate.[2]

-

Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond (alkene) and regenerating the acid catalyst.[1]

The initial protonation of the pyridine ring, while thermodynamically favored, makes the entire ring system strongly electron-withdrawing. This electronic effect destabilizes the adjacent secondary carbocation formed during the E1 pathway, which can influence the overall rate of degradation.

Q4: What are the expected degradation products?

The primary degradation products are alkenes formed from the dehydration reaction. According to Zaitsev's rule, which states that the more substituted alkene is the major product, the elimination of a proton from the adjacent carbon within the isopropyl group is less likely than from the carbinol carbon itself. The expected major product is 2-Methyl-1-(pyridin-2-yl)prop-1-ene .

Caption: Chemical Structure of 2-Methyl-1-(pyridin-2-yl)propan-1-ol[6].

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

| Observed Issue | Probable Cause | Recommended Solution & Rationale |

| Appearance of a new, less polar peak in HPLC/TLC analysis after acid exposure. | Formation of the Alkene Degradant: The dehydration product, 2-Methyl-1-(pyridin-2-yl)prop-1-ene, lacks the polar hydroxyl group and will therefore elute earlier (have a shorter retention time) in reverse-phase HPLC or a higher Rf in normal-phase TLC. | Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the dehydrated product (M-18).Mitigate: Reduce the temperature, use a less concentrated or weaker acid, or minimize the duration of acid exposure. For workups, a rapid quench with a cold, weak base (e.g., NaHCO₃ solution) is recommended. |

| Low recovery of the parent compound after an acidic workup or purification step. | Significant Degradation: The compound has undergone acid-catalyzed dehydration during the procedure. Secondary alcohols can be sensitive to even moderately acidic conditions, especially with heating.[3] | Optimize Conditions: 1. Temperature: Perform the workup or purification at a lower temperature (e.g., 0-5 °C).2. pH Control: Avoid strong acids. If possible, use a buffered system or a milder acid like acetic acid. Neutralize the acidic solution promptly after the desired transformation is complete.3. Alternative Purification: Consider alternative methods that avoid acidic conditions, such as flash chromatography on silica gel with a neutral solvent system (e.g., Hexane/Ethyl Acetate). |